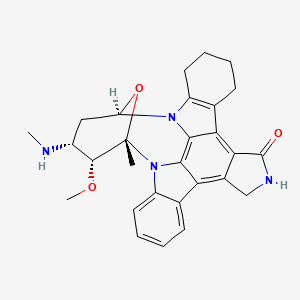

1,2,3,4-Tetrahydrogen-staurosporine

概要

説明

1,2,3,4-Tetrahydrogen-staurosporine is a chemical compound with the molecular formula C₂₈H₃₀N₄O₃. It belongs to the indolocarbazole alkaloid family and is known for its potent biological activities, particularly as a protein kinase inhibitor.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrogen-staurosporine involves multiple steps, starting from readily available precursorsCommon synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, cyclization reactions, and selective functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. Streptomyces species are often employed as hosts for the biosynthesis of this compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to achieve high yields. Recent advancements in genetic engineering and process optimization have significantly improved the production efficiency .

化学反応の分析

Types of Reactions

1,2,3,4-Tetrahydrogen-staurosporine undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives with different biological activities .

科学的研究の応用

Biochemical Research

1,2,3,4-Tetrahydrogen-staurosporine serves as a valuable tool in biochemical studies focused on protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding pocket of kinases, thus preventing phosphorylation and disrupting key signaling pathways involved in cell growth and differentiation.

- Key Functions :

- Inhibition of specific protein kinases such as EGFR (Epidermal Growth Factor Receptor) and PKC (Protein Kinase C).

- Induction of apoptosis in cancer cells through the modulation of kinase activity.

Cancer Research

The compound is extensively studied for its anticancer properties. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for developing targeted therapies against various cancers, particularly those characterized by dysregulated kinase activity.

- Mechanisms of Action :

Inhibition of Breast Cancer Cells

Research has shown that this compound exhibits significant cytotoxic effects on breast cancer cell lines. For instance, in studies involving MDA-MB-231 cells (a model for TNBC), the compound was found to inhibit cell migration and induce apoptosis effectively.

- Findings :

- The compound reduced the viability of MDA-MB-231 cells in a dose-dependent manner with an IC50 value significantly lower than that of staurosporine itself .

- It was shown to target mitogen-activated protein kinase kinase kinase 11 (MAP3K11), influencing tumorigenesis by affecting cell proliferation and migration .

Mechanistic Insights

Studies have elucidated the molecular mechanisms underlying the anticancer effects of this compound:

- Apoptotic Pathways : The compound enhances the activity of caspases (caspase-3, -7, and -9), leading to increased apoptosis in treated cells .

- Cell Cycle Regulation : It promotes G2/M phase arrest in cancer cells while reducing stemness markers associated with cancer stem cells .

Summary Table of Applications

| Application Area | Description | Key Findings/Effects |

|---|---|---|

| Biochemical Research | Study of protein kinase inhibition mechanisms | Inhibits EGFR and PKC; induces apoptosis |

| Cancer Research | Development of targeted therapies for various cancers | Effective against drug-resistant breast cancer cells |

| Mechanistic Studies | Exploration of apoptotic pathways and cell cycle regulation | Enhances caspase activity; induces G2/M phase arrest |

作用機序

1,2,3,4-Tetrahydrogen-staurosporine exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins. This inhibition disrupts various cellular signaling pathways, leading to effects such as apoptosis in cancer cells. The compound targets multiple kinases, including protein kinase C, tyrosine kinases, and cyclin-dependent kinases .

類似化合物との比較

Similar Compounds

Staurosporine: The parent compound, known for its broad-spectrum kinase inhibition and cytotoxicity.

7-Hydroxystaurosporine (UCN-01): A derivative with improved selectivity and currently in clinical trials for cancer treatment.

Midostaurin: A synthetic derivative used as an oral multitargeted kinase inhibitor for treating acute myeloid leukemia.

Uniqueness

1,2,3,4-Tetrahydrogen-staurosporine is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other derivatives. Its ability to selectively inhibit certain kinases while maintaining a broad spectrum of activity makes it a valuable tool in scientific research and drug development .

生物活性

1,2,3,4-Tetrahydrogen-staurosporine is a derivative of staurosporine, a natural product known for its potent inhibitory effects on protein kinases. This compound has gained attention in the field of cell biology and cancer research due to its ability to modulate various cellular processes, including apoptosis and cell signaling pathways. This article reviews the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound acts primarily as a multikinase inhibitor , targeting various protein kinases that play crucial roles in cellular functions such as growth and differentiation. It is particularly noted for its inhibition of:

- Protein Kinase C (PKC)

- Epidermal Growth Factor Receptor (EGFR)

- Cyclin-Dependent Kinases (CDKs)

The compound binds competitively to the ATP-binding pocket of these kinases, preventing ATP from interacting with the enzyme and thereby inhibiting phosphorylation processes essential for cell signaling and function .

The mechanism by which this compound induces biological effects can be summarized as follows:

- Inhibition of Protein Kinases : By binding to the active sites of kinases, it disrupts their catalytic activity.

- Induction of Apoptosis : This compound has been shown to trigger apoptosis in various cell types by activating apoptotic signaling pathways .

- Impact on Cell Cycle : The inhibition of key kinases leads to cell cycle arrest and subsequent cell death in cancerous cells .

Cellular Effects

Research indicates that this compound significantly affects cellular behavior:

- Apoptosis Induction : The compound can induce apoptosis in multiple cell lines. For example, studies have demonstrated that exposure to this compound leads to morphological changes consistent with apoptosis, such as chromatin condensation and membrane blebbing .

- Cytotoxicity : The cytotoxic effects are time-dependent; prolonged exposure increases cell death rates .

Case Studies

Several studies have explored the effects of this compound:

- Study on Hematopoietic Cells : A study showed that pre-treatment with melatonin could mitigate staurosporine-induced apoptosis in hematopoietic cells. This suggests a potential protective role against the cytotoxic effects of this compound .

- Fibroblast Apoptosis : Another investigation revealed that cathepsin D mediates cytochrome c release during staurosporine-induced apoptosis in fibroblasts. This study highlighted the importance of lysosomal enzymes in propagating apoptotic signals initiated by this compound .

Research Findings

Research has established various findings regarding the biological activity of this compound:

特性

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h5,7,9,11,17,20,26,29H,4,6,8,10,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZWKTROWIIMNN-FYTWVXJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402482 | |

| Record name | AFN941 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220038-19-7 | |

| Record name | AFN941 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。